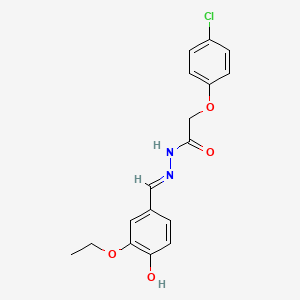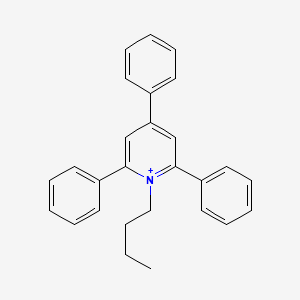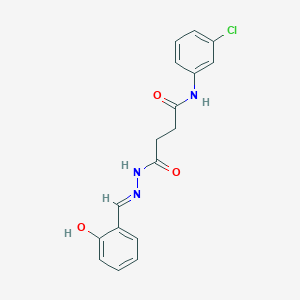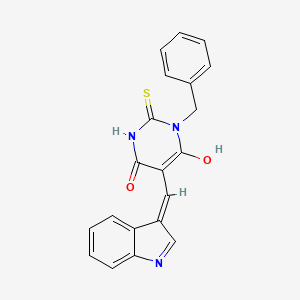![molecular formula C28H20Br2Cl2N2O4 B15013983 4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol](/img/structure/B15013983.png)
4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol is a complex organic compound characterized by multiple halogen substitutions and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol typically involves multiple steps, including halogenation, condensation, and coupling reactions. The process begins with the halogenation of phenolic compounds, followed by the formation of imine linkages through condensation reactions. The final product is obtained through a series of coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine and chlorine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxyaniline
- 4-Bromo-2-[(E)-({4’-[(E)-[(4-bromoanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate
Uniqueness
4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol is unique due to its specific combination of halogen substitutions and aromatic structures, which confer distinct chemical and physical properties. These unique features make it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C28H20Br2Cl2N2O4 |
|---|---|
Molecular Weight |
679.2 g/mol |
IUPAC Name |
4-bromo-2-[[4-[4-[(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-chlorophenol |
InChI |
InChI=1S/C28H20Br2Cl2N2O4/c1-37-25-9-15(3-5-23(25)33-13-17-7-19(29)11-21(31)27(17)35)16-4-6-24(26(10-16)38-2)34-14-18-8-20(30)12-22(32)28(18)36/h3-14,35-36H,1-2H3 |
InChI Key |
NXBZUBJKKGONFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Cl)O)OC)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15013905.png)
![3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B15013913.png)

![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)


![N-({N'-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013980.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)

